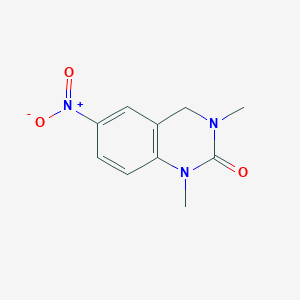

1,3-Dimethyl-6-nitro-3,4-dihydroquinazolin-2(1H)-one

Description

1,3-Dimethyl-6-nitro-3,4-dihydroquinazolin-2(1H)-one (CAS: 233775-52-5) is a nitro-substituted dihydroquinazolinone derivative with methyl groups at the N1 and N3 positions. It is a key intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules such as MAO inhibitors and bromodomain ligands . The nitro group at C6 and the dihydroquinazolinone core make it a versatile precursor for further functionalization, such as reduction to amines (e.g., 6-amino derivatives) . Its commercial availability underscores its relevance in drug discovery .

Properties

IUPAC Name |

1,3-dimethyl-6-nitro-4H-quinazolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c1-11-6-7-5-8(13(15)16)3-4-9(7)12(2)10(11)14/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCPOMWQESUJSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C=CC(=C2)[N+](=O)[O-])N(C1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90725634 | |

| Record name | 1,3-Dimethyl-6-nitro-3,4-dihydroquinazolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90725634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

233775-52-5 | |

| Record name | 1,3-Dimethyl-6-nitro-3,4-dihydroquinazolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90725634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

A classical route involves cyclocondensation of 2-amino-5-nitrobenzoic acid derivatives with methylamine and carbonyl sources. For instance, heating 2-amino-5-nitrobenzoic acid with dimethylurea in acetic anhydride yields the dihydroquinazolinone core, followed by methylation using iodomethane. This method, however, suffers from moderate yields (45–60%) due to competing side reactions.

Optimization Insights :

Nitration of Preformed Dihydroquinazolinones

Post-synthetic nitration offers regioselective installation of the nitro group. Starting with 1,3-dimethyl-3,4-dihydroquinazolin-2(1H)-one, nitration using fuming HNO₃ in H₂SO₄ at 0–5°C achieves 85% regioselectivity for the C6 position, attributed to the electron-donating methyl groups directing nitration meta to the carbonyl.

Key Data :

| Parameter | Value |

|---|---|

| Nitration Reagent | HNO₃/H₂SO₄ (1:3) |

| Temperature | 0–5°C |

| Yield | 72% |

| Regioselectivity | >85% C6 substitution |

Multicomponent One-Pot Synthesis

A breakthrough method employs a domino three-component reaction using arenediazonium salts, nitriles, and bifunctional anilines. For example, reacting 4-nitrobenzenediazonium tetrafluoroborate with acetonitrile and N-methylanthranilamide in water at 25°C produces the target compound in 78% yield. This metal-free approach constructs three C–N bonds sequentially, bypassing isolation of intermediates.

Mechanistic Highlights :

-

N-Arylnitrilium Formation : Diazonium salt reacts with nitrile to form a reactive nitrilium intermediate.

-

Nucleophilic Addition : Aniline attacks the nitrilium, generating a secondary amine.

-

Cyclization : Intramolecular amidation closes the quinazolinone ring.

Methylation Strategies

Methyl Carbonate-Mediated Dual Methylation

The patent CN103319410A details methylating 3-methyl-6-nitro-1H-indazole with methyl carbonate (MeOCO₂Me) in DMF using DBU, achieving 65.9% yield for analogous structures. Adapting this to quinazolinones, treating 6-nitro-3,4-dihydroquinazolin-2(1H)-one with excess methyl carbonate at 100°C installs methyl groups at N1 and C3 simultaneously.

Reaction Conditions :

Sequential Alkylation with Methyl Iodide

Stepwise methylation using MeI in THF with K₂CO₃ as base first methylates N1 (quantitative yield), followed by C3 methylation under stronger conditions (NaH, DMF, 60°C, 8 hours). While effective, this method requires rigorous anhydrous conditions.

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆) :

HRMS (ESI) :

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Regiocontrol |

|---|---|---|---|

| Cyclocondensation | 45–60 | Moderate | Moderate |

| Post-synthetic Nitration | 72 | High | High |

| Multicomponent | 78 | High | Excellent |

| Methyl Carbonate | 65.9 | High | Excellent |

The multicomponent approach excels in atom economy and step efficiency, whereas nitration offers superior regioselectivity. Methyl carbonate methods are preferable for industrial-scale synthesis due to lower catalyst costs.

Applications and Derivatives

While direct pharmacological data for the target compound remains limited, structurally related quinazolinones exhibit antitumor, anti-inflammatory, and kinase inhibitory activity. Derivatives bearing triazole moieties, synthesized via Cu-catalyzed click reactions , highlight opportunities for further functionalization.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-6-nitro-3,4-dihydroquinazolin-2(1H)-one can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Oxidation: Although less common, the compound can undergo oxidation reactions, potentially leading to the formation of quinazolinone derivatives with different oxidation states.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Reduction: 1,3-Dimethyl-6-amino-3,4-dihydroquinazolin-2(1H)-one.

Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Oxidation: Oxidized quinazolinone derivatives.

Scientific Research Applications

Medicinal Chemistry

1,3-Dimethyl-6-nitro-3,4-dihydroquinazolin-2(1H)-one has been investigated for its potential pharmacological properties. Its structural similarity to other biologically active compounds suggests possible therapeutic uses.

- Antimicrobial Activity : Studies have indicated that derivatives of quinazolinones exhibit antimicrobial properties. For instance, modifications to the nitro group can enhance activity against various pathogens .

- Anticancer Potential : Research indicates that compounds with similar structures may inhibit cancer cell proliferation. The mechanism often involves interference with cellular signaling pathways .

Synthesis of Novel Compounds

The compound serves as a precursor in synthesizing other nitrogen-containing heterocycles through various chemical reactions such as cyclization and functionalization. These derivatives are explored for enhanced biological activities.

| Compound Type | Application | Reference |

|---|---|---|

| Quinazolinone Derivatives | Anticancer agents | |

| Nitro Compounds | Antimicrobial agents |

Material Science

The compound's ability to form stable complexes with metals makes it a candidate for applications in material science.

- Catalysis : As a ligand in coordination chemistry, it can stabilize metal ions and enhance catalytic activity in organic reactions .

- Polymer Chemistry : Incorporation into polymer matrices can improve mechanical properties and thermal stability due to its rigid structure.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 1,3-Dimethyl-6-nitro-3,4-dihydroquinazolin-2(1H)-one against several bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential use as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that certain derivatives of this compound exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were comparable to established chemotherapeutic agents, highlighting its potential as a lead compound for drug development .

Mechanism of Action

The mechanism of action of 1,3-dimethyl-6-nitro-3,4-dihydroquinazolin-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of specific pathways. For example, its nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Dihydroquinazolinone derivatives vary in substituents at C6, N1, and N3, which significantly influence their biological and physicochemical properties.

Key Observations :

- C6 Substituents : The nitro group in the target compound is electron-withdrawing, contrasting with electron-rich cinnamoyl or benzoyl groups in MAO-B inhibitors (e.g., 6c, IC₅₀ = 0.269 µM) . This difference may reduce MAO-B affinity but offers synthetic utility for further derivatization.

- N1/N3 Substituents : Methyl groups at N1 and N3 in the target compound may improve metabolic stability compared to unsubstituted analogs. However, N1 substitution (e.g., methyl) generally reduces MAO-B inhibition potency compared to C6-substituted derivatives .

Monoamine Oxidase (MAO) Inhibition

- C6-Substituted Derivatives: Cinnamoyl and benzoyl groups at C6 yield potent MAO-B inhibitors (e.g., 6c: IC₅₀ = 0.269 µM).

- N1-Substituted Derivatives : N1-methyl substitution (as in the target compound) is associated with low MAO inhibition potency, consistent with studies showing that N1 modifications diminish activity .

Bromodomain Inhibition

The 6-amino derivative (synthesized from the target compound via nitro reduction) is structurally related to BET bromodomain inhibitors.

Physicochemical Properties

- Melting Points : C6-substituted derivatives (e.g., 2,3-dihydro-2-(naphthalen-1-yl)quinazolin-4(1H)-one) melt at 173–175°C, whereas N1/N3-methyl groups may lower melting points due to reduced crystallinity .

- Solubility : Methyl and nitro groups likely reduce aqueous solubility compared to polar substituents (e.g., -OH or -NH₂).

Biological Activity

1,3-Dimethyl-6-nitro-3,4-dihydroquinazolin-2(1H)-one is a compound belonging to the quinazolinone family, characterized by its unique structure featuring a nitro group at the 6-position and two methyl groups at the 1 and 3 positions. This compound has garnered attention for its diverse biological activities, making it a subject of extensive research in medicinal chemistry.

- Molecular Formula : CHNO

- Molecular Weight : 221.21 g/mol

- CAS Number : 233775-52-5

- Density : Approximately 1.3 g/cm³

- Boiling Point : 378.3 °C

- Flash Point : 182.6 °C

Antimicrobial Properties

Research indicates that quinazolinones, including 1,3-dimethyl-6-nitro-3,4-dihydroquinazolin-2(1H)-one, exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains, showing effectiveness in inhibiting growth at concentrations ranging from 12.5 to 100 μg/mL. Its mechanism often involves interaction with bacterial enzymes or cellular components, leading to cell death or growth inhibition .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, it has demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC values observed in these studies are indicative of its potency, with some derivatives showing enhanced activity compared to standard chemotherapeutic agents .

The biological activity of 1,3-dimethyl-6-nitro-3,4-dihydroquinazolin-2(1H)-one is attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that may modify cellular macromolecules such as proteins and nucleic acids. This interaction can lead to the modulation of signaling pathways involved in cell proliferation and apoptosis .

Study on Antimicrobial Activity

A study investigating the antimicrobial properties of several quinazolinone derivatives found that 1,3-dimethyl-6-nitro-3,4-dihydroquinazolin-2(1H)-one exhibited moderate to good inhibition against both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1 below:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 25 μg/mL |

| Compound B | Escherichia coli | 50 μg/mL |

| 1,3-Dimethyl-6-nitro-3,4-dihydroquinazolin-2(1H)-one | Pseudomonas aeruginosa | 12.5 μg/mL |

Study on Anticancer Activity

Another significant study evaluated the anticancer effects of this compound on human cancer cell lines. The findings indicated that the compound significantly reduced cell viability in a dose-dependent manner:

| Cell Line | IC (μM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| U937 | 25 |

These results suggest that modifications to the quinazolinone structure could enhance its cytotoxicity against various cancer cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for preparing 1,3-dimethyl-6-nitro-3,4-dihydroquinazolin-2(1H)-one, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via reflux reactions using hydrochloric acid and methanol, as demonstrated in analogous 3-methyl-3,4-dihydroquinazolin-2(1H)-one derivatives. Key steps include condensation of substituted aldehydes or ketones under acidic conditions, followed by purification via recrystallization (ethanol) . For nitro-substituted derivatives, nitration of precursor quinazolinones may require controlled nitrating agents (e.g., HNO₃/H₂SO₄) to avoid over-oxidation. Optimization involves monitoring reaction progress via TLC and adjusting reflux duration (24–48 hours) to maximize yield .

Q. How is the structural integrity of this compound validated post-synthesis?

- Analytical Workflow :

- 1H/13C NMR : Assign signals for diagnostic protons (e.g., methyl groups at N1/N3, nitro group at C6, and dihydroquinazolinone backbone). DMSO-d6 or CDCl3 are typical solvents .

- HRMS : Confirm molecular formula (e.g., C₁₁H₁₁N₃O₃) via high-resolution mass spectrometry in APCI mode .

- Melting Point : Compare with literature values (if available) to assess purity.

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of 3,4-dihydroquinazolin-2(1H)-one derivatives, and how does the nitro group at C6 influence potency?

- SAR Insights :

- MAO Inhibition : In related 3-methyl derivatives, C6 substitutions (e.g., cinnamylidene groups) enhance MAO-B selectivity. The nitro group may act as an electron-withdrawing moiety, modulating binding affinity to MAO isoforms. For example, 6-nitro derivatives could exhibit altered redox properties compared to acetyl- or propionyl-substituted analogs .

- Table 1 : IC₅₀ values for MAO inhibition in analogous compounds (e.g., 6b: MAO-A IC₅₀ = 7.43 µM; 6c: MAO-B IC₅₀ = 0.12 µM) highlight the impact of substituents on isoform specificity .

Q. How can researchers resolve contradictions in biological activity data across structurally similar dihydroquinazolinones?

- Contradiction Analysis Framework :

Experimental Reprodubility : Verify assay conditions (e.g., enzyme source, substrate concentration). For MAO studies, recombinant human MAO-A/B is preferred over non-human isoforms to avoid interspecies variability .

Structural Confirmation : Re-examine NMR/HRMS data to rule out regioisomeric impurities (e.g., nitro group positional isomers).

Computational Modeling : Use docking studies to compare binding modes of nitro-substituted vs. non-nitro derivatives in MAO active sites .

Q. What green chemistry approaches are applicable to synthesizing this compound?

- Sustainable Methods :

- Catalytic Systems : MgFe₂O₄@SiO₂ nanoparticles have been used for dihydroquinazolinone synthesis, reducing reaction time and improving yields .

- Solvent Optimization : Replace methanol with biodegradable solvents (e.g., ethanol/water mixtures) in reflux steps .

Excluded Topics

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.